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molecular formula C15H16N2O2 B8281130 [4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester

[4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester

Cat. No. B8281130
M. Wt: 256.30 g/mol
InChI Key: IINKYVVCSJMLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977338B2

Procedure details

0.700 g of a suspension of [4-(2-nitro-phenylamino)-phenyl]-acetic acid methyl ester and 0.240 g of Pd/C (10%) in 20 ml of MeOH is stirred for 3 hours at rt under a hydrogen atmosphere. The mixture obtained is filtered through a pad of Celite and the filtrate obtained is concentrated. [4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester is obtained in the form of an oil: ES-MS: 257.1 [M+H]+; single peak at tR=3.04 min (System 1).
[Compound]
Name
suspension
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N+:18]([O-])=O)=[CH:7][CH:6]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:21])[CH2:4][C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[NH2:18])=[CH:9][CH:10]=1

Inputs

Step One
Name
suspension
Quantity
0.7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)NC1=C(C=CC=C1)[N+](=O)[O-])=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.24 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
FILTRATION
Type
FILTRATION
Details
is filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)NC1=C(C=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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